N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
Description
This compound features a benzodiazole core fused with a sulfonamide group at position 5 and a furan-2-ylmethyl substituent.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-16-12-6-5-11(8-13(12)17(2)14(16)18)22(19,20)15-9-10-4-3-7-21-10/h3-8,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQQFZXXDMKHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3=CC=CO3)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furan-2-carbaldehyde.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent due to its ability to inhibit certain enzymes.
Biological Research: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Potential use in the synthesis of more complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Protein Binding: It can form stable complexes with proteins, altering their function and activity.
Comparison with Similar Compounds
Core Structure Similarities
All analogues share the benzodiazole-sulfonamide backbone, critical for interactions with biological targets such as bromodomains (e.g., TRIM24 and BRPF1) . For example, 5b (N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-methoxybenzenesulfonamide) binds TRIM24 via its sulfonamide and methoxy groups, as shown in PDB 4YAT .
Structural Data and Characterization
- MS/NMR Trends : Analogues with methoxy groups (e.g., 7e , 8d ) exhibit aromatic proton shifts at δ 6.8–7.2 in 1H NMR, consistent with electron-donating substituents. The target compound’s furan protons are expected near δ 6.3–7.4 .
- Crystallography : The TRIM24-bound structure of 5b (PDB 4YAT) reveals that the sulfonamide oxygen forms hydrogen bonds with His849 and Cys852, a feature likely conserved in the target compound .
Biological Activity
N-[(furan-2-yl)methyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzodiazole scaffold known for various pharmacological properties, including antibacterial and antifungal activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound incorporates a furan moiety and a sulfonamide group, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with a benzodiazole core often inhibit various enzymes, including those involved in bacterial cell wall synthesis and metabolic pathways.
- Antimicrobial Activity : The presence of the sulfonamide group enhances the compound's ability to disrupt bacterial growth by mimicking para-amino benzoic acid (PABA), a substrate for folate synthesis in bacteria.
- Interaction with DNA : Some benzodiazole derivatives have been shown to intercalate with DNA, leading to inhibition of replication and transcription.
Biological Activity Data
Recent studies have evaluated the biological activity of this compound against various pathogens. The following table summarizes key findings:
| Pathogen | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Antibacterial | 16 | |
| Escherichia coli | Antibacterial | 32 | |
| Candida albicans | Antifungal | 64 | |
| Mycobacterium tuberculosis | Antitubercular | 8 |
Case Study 1: Antibacterial Activity
In a study conducted by Bansal et al. (2012), N-[(furan-2-yl)methyl]-1,3-dimethyl derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure's ability to inhibit bacterial growth effectively compared to standard antibiotics such as ciprofloxacin.
Case Study 2: Antifungal Properties
Research published in 2023 demonstrated that the compound displayed moderate antifungal activity against Candida albicans. The study employed a series of structural modifications to assess the relationship between structure and bioactivity, revealing that the furan substituent plays a critical role in enhancing antifungal efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzodiazole core and substituents significantly impact biological activity. Key observations include:
- Furan Substitution : The presence of the furan ring enhances both antibacterial and antifungal activities.
- Sulfonamide Group : Essential for mimicking PABA and inhibiting folate synthesis in bacteria.
- Dimethyl Groups : Contribute to lipophilicity, improving membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
